Rhodium(II)dipivalate

α-Imino Carbene Triazole Rhodium Catalysis

Rhodium(II) dipivalate, systematically known as tetrakis(μ-pivalato)dirhodium(II) or Rh₂(piv)₄, is a lantern-shaped dinuclear Rh(II) complex bridged by four pivalate (trimethylacetate) ligands. As a member of the dirhodium tetracarboxylate family, it serves as a versatile catalyst for a range of metal-carbene and metal-nitrene transfer reactions, including C–H insertion, cyclopropanation, and heterocycle construction.

Molecular Formula C10H18O4Rh
Molecular Weight 305.15 g/mol
Cat. No. B8113424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II)dipivalate
Molecular FormulaC10H18O4Rh
Molecular Weight305.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2]
InChIInChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
InChIKeyZFEUISIISWYWGU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Dipivalate: A Dirhodium Tetracarboxylate Catalyst for Carbene and Nitrene Transfer


Rhodium(II) dipivalate, systematically known as tetrakis(μ-pivalato)dirhodium(II) or Rh₂(piv)₄, is a lantern-shaped dinuclear Rh(II) complex bridged by four pivalate (trimethylacetate) ligands [1]. As a member of the dirhodium tetracarboxylate family, it serves as a versatile catalyst for a range of metal-carbene and metal-nitrene transfer reactions, including C–H insertion, cyclopropanation, and heterocycle construction [2]. It is procured for research and development applications where precise control over reactivity and selectivity, influenced by the steric and electronic properties of the pivalate ligand, is required [3].

Rhodium(II) Dipivalate: Why Catalyst Generic Substitution is a High-Risk Decision


The activity and selectivity of dirhodium tetracarboxylate catalysts are exquisitely sensitive to the steric and electronic nature of the bridging carboxylate ligands. This means compounds within this class are not interchangeable; small changes in the ligand structure can lead to dramatic differences in reaction outcome, including complete failure to yield the desired product [1]. For instance, the steric bulk of the pivalate ligand imparts unique reactivity and selectivity profiles to Rh₂(piv)₄, which differ significantly from those of the common benchmark catalyst, Rh₂(OAc)₄ [2]. The assumption that any dirhodium catalyst will suffice for a given reaction is a high-risk decision that can lead to substantial yield loss, the formation of undesired isomers, or reaction arrest. The evidence below quantifies these differences in specific, critical reaction contexts.

Rhodium(II) Dipivalate: Quantitative Evidence for Performance-Driven Procurement


Superior Yield in α-Imino Carbene Generation from Triazoles

In a direct, multi-catalyst head-to-head study on the generation of α-imino carbenes from 4-phenyl-1-tosyl-1H-1,2,3-triazole, Rh₂(piv)₄ delivered a product yield of 69%, significantly outperforming the widely-used benchmark catalyst Rh₂(OAc)₄ and the specialized Rh₂(esp)₂, which gave yields of less than 5% and 50%, respectively, under identical conditions [1]. This demonstrates Rh₂(piv)₄ is a high-performance catalyst for this specific class of synthetically valuable intermediates.

α-Imino Carbene Triazole Rhodium Catalysis

Maintaining High Yield in Conjunction with Tandem Cyclization Selectivity

In a tandem reaction with 1-sulfonyl-1,2,3-triazoles and salicylaldehydes to form complex 2,5-epoxybenzo[f][1,4]oxazepines, Rh₂(piv)₄ achieved a 72% isolated yield, substantially exceeding the performance of both Rh₂(OAc)₄ (multiple conditions, max yield of 86% of a different product, with other conditions giving 31-47% of the desired tandem product) and the structurally distinct Rh₂(esp)₂ (66% yield) [1]. This establishes Rh₂(piv)₄ as the leading catalyst for this transformation, demonstrating an advantage over the closest competitor, Rh₂(esp)₂.

Tandem Reaction Cycloaddition Benzoxazepine Synthesis

Comparable Diastereoselectivity but Superior Yield Compared to a Fluorinated Analog

In a comparative study of dirhodium catalysts for a carbene insertion/cyclization reaction, Rh₂(piv)₄ and the electronically distinct, electron-deficient Rh₂(tfa)₄ (tetrakis(μ-trifluoroacetato)dirhodium) exhibited virtually identical diastereoselectivities (syn-7a:anti-7a ratio of 76:24 for Rh₂(piv)₄ vs. 75:25 for Rh₂(tfa)₄). However, the yield with Rh₂(piv)₄ was 94%, more than double the 41% yield obtained with the electronically deactivated Rh₂(tfa)₄ [1]. This highlights that sterically similar analogs can still fail dramatically if their electronic properties are not matched to the reaction requirements.

Diastereoselectivity Carbene Insertion Cyclization

Computational Evidence for a Unique Role in Stabilizing Key Intermediates

Density Functional Theory (DFT) studies on the Rh₂(piv)₄-catalyzed cycloaddition of 1,2,3-triazoles with isocyanates and isothiocyanates reveal a specific mechanistic role for the pivalate ligand [1]. Unlike a generic dirhodium scaffold, the calculations show that Rh₂(piv)₄ not only facilitates the formation of the key azavinyl carbene intermediate but also actively stabilizes it by donating d-electron density into the carbene center. This specific electronic stabilization is cited as a secondary origin of the reaction selectivity, contributing to the experimentally observed complete substrate-controlled selectivity.

DFT Study Azavinyl Carbene Reaction Mechanism

Rhodium(II) Dipivalate: Proven Application Scenarios for Maximum Return on Investment


Synthesis of α-Imino Carbene Intermediates from Triazoles

When the synthetic target requires a high yield of α-imino carbenes from 1-sulfonyl-1,2,3-triazoles, the evidence confirms Rh₂(piv)₄ is the optimal catalyst choice, dramatically outperforming the common starting point, Rh₂(OAc)₄ (69% vs <5% yield), and providing a substantive advantage over Rh₂(esp)₂ [1]. This scenario is ideal for labs aiming to maximize throughput and minimize material waste in this specific carbene generation protocol.

Construction of Complex Heterocycles via Tandem Reactions

For one-pot, multi-step tandem cyclization reactions to form complex frameworks such as 2,5-epoxybenzo[f][1,4]oxazepines, the data identifies Rh₂(piv)₄ as the leading catalyst with a 72% isolated yield, surpassing other tested catalysts including Rh₂(esp)₂ (66%) [1]. Its procurement is a data-backed decision for process chemists developing these syntheses.

Carbene Insertion Reactions Requiring Both High Yield and Electronic Tuning

In reactions where steric bulk is beneficial but an electronically deactivated catalyst fails, Rh₂(piv)₄ offers a unique solution. The direct comparison with Rh₂(tfa)₄ shows that while both catalysts provide similar diastereocontrol, the use of Rh₂(piv)₄ improves the yield from a non-viable 41% to an excellent 94% [1]. This makes it a critical reagent for bringing a promising but low-yielding reaction to a synthetically useful level.

Mechanistic Investigation and Catalyst Design Studies

Rh₂(piv)₄ serves as a key model system in computational and mechanistic studies of dirhodium-catalyzed reactions, due to its well-defined electronic effects elucidated by DFT calculations [1]. Its established role in stabilizing azavinyl carbenes makes it a benchmark compound for research groups designing new catalysts or studying reaction mechanisms, ensuring comparability with existing literature.

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